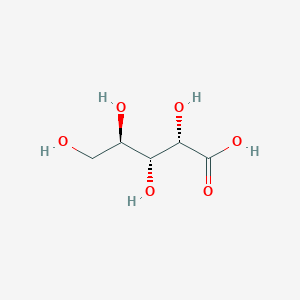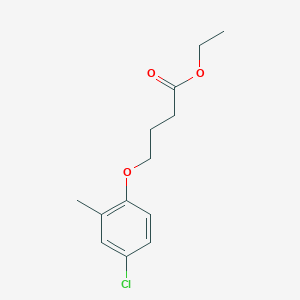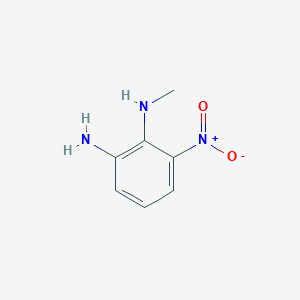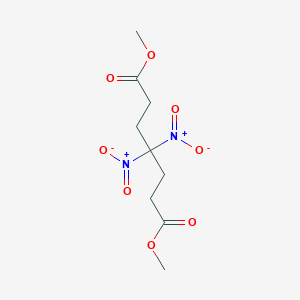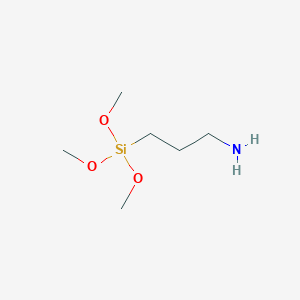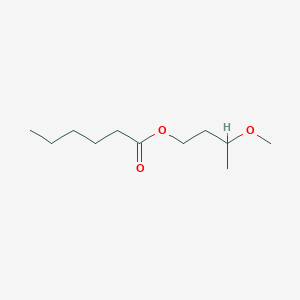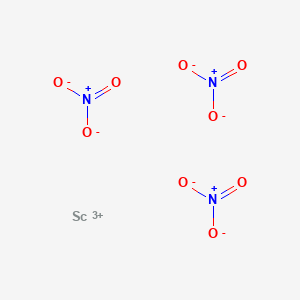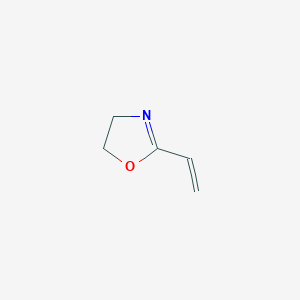
4,5-Dihydrooxazole, 2-vinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydrooxazole, 2-vinyl-: is an organic compound with the molecular formula C5H7NO It features an oxazole ring with a vinyl group attached to the second carbon atom This compound is part of the oxazole family, which is known for its biological and chemical significance Oxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4,5-Dihydrooxazole, 2-vinyl- involves the reaction of 1-chloro-2-butanol with hydrazine hydrate in the presence of acetoacetic anhydride. This reaction yields 4,5-Dihydrooxazole-2-butanone, which is then reduced using hydrogen gas and a suitable catalyst to produce 4,5-Dihydrooxazole, 2-vinyl- .
Industrial Production Methods:
Industrial production of 4,5-Dihydrooxazole, 2-vinyl- typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions:
4,5-Dihydrooxazole, 2-vinyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogen gas and a suitable catalyst.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxazoles.
Reduction: 4,5-Dihydrooxazole, 2-ethyl-.
Substitution: Substituted oxazoles with different functional groups.
Applications De Recherche Scientifique
4,5-Dihydrooxazole, 2-vinyl- has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4,5-Dihydrooxazole, 2-vinyl- involves its interaction with various molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4,5-Dihydroisoxazole: Contains an isoxazole ring instead of an oxazole ring.
2-Vinyl-4,5-dihydrothiazole: Features a thiazole ring with a vinyl group.
2-Vinyl-4,5-dihydroimidazole: Contains an imidazole ring with a vinyl group.
Comparison:
4,5-Dihydrooxazole, 2-vinyl-:
4,5-Dihydroisoxazole: has similar reactivity but differs in the position of the nitrogen and oxygen atoms within the ring.
2-Vinyl-4,5-dihydrothiazole: and have sulfur and additional nitrogen atoms, respectively, which influence their chemical behavior and applications.
Propriétés
IUPAC Name |
2-ethenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h2H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSIHIZDSHADD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

